Methyl 4-bromo-3-(cyanomethyl)benzoate Methyl 4-bromo-3-(cyanomethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837322
InChI: InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)Br)CC#N
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

Methyl 4-bromo-3-(cyanomethyl)benzoate

CAS No.:

Cat. No.: VC13837322

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-(cyanomethyl)benzoate -

Specification

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name methyl 4-bromo-3-(cyanomethyl)benzoate
Standard InChI InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3
Standard InChI Key IKKUAWDVRRLIHM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)Br)CC#N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)Br)CC#N

Introduction

Potential Applications

While specific applications of Methyl 4-bromo-3-(cyanomethyl)benzoate are not well-documented, compounds with similar structures are often used in organic synthesis, medicinal chemistry, and as intermediates in pharmaceutical production. The presence of a bromine atom and a cyanomethyl group could make it useful for further chemical modifications.

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step reactions, including nucleophilic substitutions and esterifications. For example, the synthesis of related compounds like methyl 4-bromo-2-(cyanomethyl)benzoate involves the incorporation of cyanomethyl groups through specific chemical transformations.

Research Findings

Research on compounds with similar structures, such as methyl 4-bromo-2-(cyanomethyl)benzoate, highlights their potential in environmental remediation and biological activity. These compounds can interact with specific molecular targets, influencing biochemical pathways, which is crucial for drug development and therapeutic interventions.

Comparison with Similar Compounds

Methyl 4-bromo-3-(cyanomethyl)benzoate shares structural similarities with other benzoate derivatives but differs in the position of the bromine and cyanomethyl groups. This difference affects its reactivity and potential applications.

CompoundMolecular FormulaKey Features
Methyl 4-bromo-3-(cyanomethyl)benzoateNot explicitly availableBromine and cyanomethyl groups
Methyl 4-bromo-2-(cyanomethyl)benzoateC10H8BrNO2Bromine and cyanomethyl groups at different positions
Methyl 4-(cyanomethyl)benzoateC10H9NO2Lacks bromine but retains cyanomethyl functionality

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator